2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid
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Overview
Description
2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a carboxylic acid group at the 6th position and a keto group at the 2nd position of the dihydrobenzofuran ring
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets to induce changes that result in their biological activities . For instance, some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of 2,3-dihydro-1-benzofuran: One common method involves the oxidation of 2,3-dihydro-1-benzofuran using oxidizing agents such as potassium permanganate.
Cyclization of o-hydroxyacetophenones: Another method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by oxidation to introduce the keto group.
Industrial Production Methods
Industrial production methods often involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Oxidation: More oxidized benzofuran derivatives.
Reduction: 2-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Similar structure but lacks the keto group at the 2nd position.
Benzofuran-2-carboxylic acid: Lacks the dihydro and keto groups, resulting in different chemical properties.
Uniqueness
2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid is unique due to the presence of both a keto group and a carboxylic acid group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a candidate for various applications in research and industry .
Properties
CAS No. |
855221-82-8 |
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Molecular Formula |
C9H6O4 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-oxo-3H-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C9H6O4/c10-8-4-5-1-2-6(9(11)12)3-7(5)13-8/h1-3H,4H2,(H,11,12) |
InChI Key |
JJANTHMVMSKFML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)OC1=O |
Purity |
95 |
Origin of Product |
United States |
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